molecular formula C19H21B B1503998 2-Bromo-7-hexyl-9H-fluorene CAS No. 99012-36-9

2-Bromo-7-hexyl-9H-fluorene

Cat. No.: B1503998
CAS No.: 99012-36-9
M. Wt: 329.3 g/mol
InChI Key: NYQQEZMMKFKUHG-UHFFFAOYSA-N
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Description

2-Bromo-7-hexyl-9H-fluorene is an organic compound with the molecular formula C19H21Br and a molecular weight of 329.27 g/mol. It is a brominated derivative of hexyl-substituted fluorene, which is a polycyclic aromatic hydrocarbon. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-hexyl-9H-fluorene typically involves the bromination of hexyl-substituted fluorene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as desired yield, purity, and cost-effectiveness. The process may also include purification steps, such as recrystallization or column chromatography, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-hexyl-9H-fluorene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce hexyl-substituted fluorene derivatives with reduced functional groups.

  • Substitution: Nucleophilic substitution reactions can result in the formation of various substituted fluorene derivatives.

Scientific Research Applications

2-Bromo-7-hexyl-9H-fluorene is widely used in scientific research due to its unique chemical properties and versatility. Some of its applications include:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Industry: this compound is utilized in the production of advanced materials, such as organic semiconductors and optoelectronic devices.

Mechanism of Action

2-Bromo-7-hexyl-9H-fluorene is similar to other brominated fluorene derivatives, such as 2-Bromo-9H-fluorene and 2-Bromo-7-ethyl-9H-fluorene. its unique hexyl substituent provides distinct chemical and physical properties, making it more suitable for certain applications. The presence of the hexyl group enhances the compound's solubility and stability, which can be advantageous in various research and industrial settings.

Comparison with Similar Compounds

  • 2-Bromo-9H-fluorene

  • 2-Bromo-7-ethyl-9H-fluorene

  • 2-Bromo-7-propyl-9H-fluorene

  • 2-Bromo-7-butyl-9H-fluorene

Properties

IUPAC Name

2-bromo-7-hexyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Br/c1-2-3-4-5-6-14-7-9-18-15(11-14)12-16-13-17(20)8-10-19(16)18/h7-11,13H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQQEZMMKFKUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696519
Record name 2-Bromo-7-hexyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99012-36-9
Record name 2-Bromo-7-hexyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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